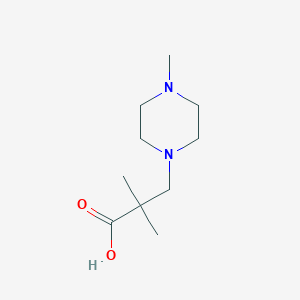

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid

Description

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid is an organic compound that features a piperazine ring substituted with a methyl group and a propanoic acid moiety

Properties

IUPAC Name |

2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,9(13)14)8-12-6-4-11(3)5-7-12/h4-8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPFOPAVOCAAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCN(CC1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Diethyl Malonate

Diethyl malonate reacts with 4-methylpiperazine derivatives under basic conditions to form the malonate-piperazine adduct. For instance, potassium tert-butoxide facilitates deprotonation, enabling nucleophilic attack on an alkylating agent (e.g., a brominated precursor). The reaction typically proceeds at elevated temperatures (90–100°C) for 8–10 hours, yielding the alkylated malonate ester.

Saponification and Decarboxylation

The ester intermediate undergoes saponification using sodium hydroxide in ethanol, followed by acidification to yield the corresponding carboxylic acid. Subsequent decarboxylation under thermal or acidic conditions removes the malonate-derived carboxyl group, leaving the branched propanoic acid framework.

Methylation for Dimethyl Substitution

Introduction of the 2,2-dimethyl groups is achieved via alkylation with methylating agents such as methyl sulfate. Sodium hydride serves as a base, enabling deprotonation of the malonate intermediate prior to methyl group transfer. This step is critical for achieving steric hindrance and requires precise temperature control (-5°C to 50°C) to minimize side reactions.

Table 1: Reaction Conditions for Malonate Alkylation and Methylation

DCC-Mediated Amide Coupling and Reduction

While the target compound lacks an amide bond, methodologies from N-alkylpropanamide syntheses offer insights into activating carboxylic acid intermediates for subsequent transformations.

Activation of the Carboxylic Acid

The propanoic acid moiety is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC), forming an active ester intermediate. This step, conducted at 0°C to room temperature in acetonitrile, ensures efficient coupling.

Alkylation with 4-Methylpiperazine

The active ester reacts with 4-methylpiperazine, yielding an intermediate amide. Subsequent reduction of the amide to the corresponding amine (e.g., via LiAlH4) generates the desired propanoic acid-piperazine hybrid.

Limitations :

-

Over-reduction or side reactions may occur, necessitating careful stoichiometric control.

-

Purification challenges arise from dicyclohexylurea byproducts.

Continuous Flow Synthesis for Industrial Scaling

Recent advancements in continuous flow chemistry enable large-scale production of complex organic molecules. A three-step continuous process—alkylation, saponification, and methylation—has been proposed for analogous compounds, achieving 62–65% overall yield with minimal purification.

Advantages :

-

Enhanced heat and mass transfer improve reaction efficiency.

-

Reduced solvent consumption and waste generation align with green chemistry principles.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Scalability of Preparation Methods

| Method | Steps | Overall Yield (%) | Scalability | Purity (%) |

|---|---|---|---|---|

| Malonate Alkylation | 3 | 62–65 | High | ≥95 |

| Piperazine Cyclization | 4 | 50–55 | Moderate | 90–92 |

| DCC Coupling | 3 | 45–50 | Low | 85–88 |

| Continuous Flow | 3 | 65–70 | High | ≥97 |

Optimization Strategies

Catalytic Enhancements

Transition metal catalysts (e.g., Pd or Cu) could accelerate C–N bond formation in piperazine coupling steps, though their applicability remains unexplored for this compound.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid exhibit promising anticancer properties. Research has demonstrated that modifications of similar compounds can lead to the development of histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy. For instance, compounds derived from structural modifications of propanoic acid derivatives have shown selective inhibitory effects on cancer cell lines such as HCT-116 and HeLa cells, suggesting potential applications in targeted cancer therapies .

Neurological Disorders

The piperazine component of this compound is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Compounds with similar structures are being investigated for their neuroprotective effects and their potential to modulate neurotransmitter systems . The interaction of such compounds with serotonin and dopamine receptors could lead to advancements in treatments for depression and anxiety disorders.

Synthetic Pathways

The synthesis of this compound typically involves standard organic chemistry techniques such as amide coupling reactions and alkylation processes. For example, the reaction of piperazine derivatives with acylating agents can yield various analogs that may enhance biological activity or selectivity .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. By systematically varying the substituents on the piperazine ring or the propanoic acid moiety, researchers can identify which modifications enhance potency or reduce toxicity . This approach has been successful in developing more effective HDAC inhibitors.

Molecular Probes

Due to its structural characteristics, this compound can be utilized as a molecular probe in biochemical assays. Its ability to interact with specific enzymes or receptors makes it valuable for studying cellular pathways and mechanisms underlying various diseases .

Drug Development

The compound serves as a scaffold for designing novel pharmaceuticals. Its derivatives are being explored for their potential as lead compounds in drug discovery programs targeting various therapeutic areas including oncology and neurology .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antiproliferative Activity | Compounds derived from similar structures showed IC50 values in the low micromolar range against cancer cell lines | Potential development of new anticancer agents |

| Neuroprotective Effects | Piperazine derivatives exhibited activity in modulating neurotransmitter levels | Possible treatments for mood disorders |

| Enzyme Inhibition | Structural analogs were effective HDAC inhibitors | Insights into epigenetic regulation in cancer |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but lacks the 2,2-dimethyl substitution.

2,2-Dimethyl-3-(4-ethylpiperazin-1-yl)propanoic acid: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness: 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid is unique due to the specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Biological Activity

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid is an organic compound notable for its structural features, including a piperazine ring and a propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C10H20N2O2

- Molecular Weight : 186.26 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : Ethylenediamine reacts with diethylene glycol.

- Methylation : The piperazine ring is methylated using methyl iodide in the presence of a base.

- Attachment of Propanoic Acid : The methylated piperazine is reacted with 2,2-dimethylpropanoic acid under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine moiety allows for modulation of receptor activity, which can lead to therapeutic effects in various biological systems.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, although specific data on efficacy and mechanisms remain limited.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

Antimicrobial Studies

A study evaluating the antimicrobial properties of compounds similar to this compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity, suggesting a potential role in cancer therapeutics. For example, compounds with similar structures were shown to inhibit cell proliferation effectively at low concentrations .

Comparative Analysis

| Compound Name | Biological Activity | MIC (μM) |

|---|---|---|

| This compound | Antimicrobial (Gram-positive bacteria) | 15.625 - 125 |

| 3-(4-Methylpiperazin-1-yl)propanoic acid | Cytotoxicity on cancer cell lines | Varies |

| 2,2-Dimethyl-3-(4-ethylpiperazin-1-yl)propanoic acid | Moderate antimicrobial properties | Not specified |

Q & A

Basic: How can the synthesis of 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid be optimized for higher yield and purity?

Methodological Answer:

Synthesis optimization should focus on reaction parameters such as temperature, solvent selection, and catalyst use. For example, hydrochlorination steps (e.g., dihydrochloride salt formation, as seen in structurally similar compounds) can improve stability during purification . Employing HPLC (High-Performance Liquid Chromatography) with reference standards (e.g., impurity profiling from pharmacopeial guidelines) ensures purity validation . Reaction intermediates should be characterized via NMR and mass spectrometry to confirm structural integrity .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : For confirming the methylpiperazine moiety and propanoic acid backbone .

- HPLC-MS : To detect impurities (e.g., related to diastereomers or degradation products) using pharmacopeial impurity standards .

- Elemental Analysis : Validates stoichiometry, particularly for nitrogen and oxygen content .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage recommendations .

Basic: What solvents and conditions are suitable for improving the solubility of this compound?

Methodological Answer:

The compound’s solubility is influenced by its zwitterionic nature (piperazine’s basicity and carboxylic acid’s acidity). Polar aprotic solvents like DMSO or DMF are effective for experimental handling . Buffered aqueous solutions (pH 6–8) can enhance solubility for biological assays, as the methylpiperazine group remains protonated . Pre-formulation studies using dynamic light scattering (DLS) may optimize colloidal stability .

Advanced: How does the methylpiperazine moiety influence this compound’s biological activity, particularly in CNS research?

Methodological Answer:

The 4-methylpiperazine group enhances blood-brain barrier permeability and modulates receptor binding (e.g., 5-HT receptors) . Structure-activity relationship (SAR) studies should compare analogs with varying piperazine substitutions (e.g., ethyl or phenyl groups) to isolate target interactions . In vitro assays (e.g., radioligand binding) and in vivo pharmacokinetic profiling (plasma/brain ratio) are critical for validating CNS activity .

Advanced: What computational modeling approaches predict the compound’s interaction with enzymatic targets?

Methodological Answer:

- Docking Simulations : Use crystal structures of target enzymes (e.g., monoamine oxidases) to model hydrogen bonding with the carboxylic acid group and piperazine’s nitrogen .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability of the dimethylpropanoic acid backbone .

- QSAR Models : Correlate substituent electronic properties (e.g., logP, polar surface area) with bioactivity data from analogs .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to identify degradation pathways .

- Accelerated Stability Testing : Store samples at 40°C/75% RH and monitor physical (e.g., crystallinity via XRD) and chemical changes .

- Lyophilization : For long-term storage, lyophilize in buffers (pH 7.4) to prevent hydrolysis of the methylpiperazine group .

Advanced: What are the key degradation products, and how can they be quantified?

Methodological Answer:

Common degradation products include:

- Demethylated piperazine derivatives : Detectable via LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .

- Oxidized propanoic acid analogs : Use redox-stable reference standards (e.g., 2-hydroxypropanoic acid derivatives) for calibration .

- Dimerization products : Monitor via size-exclusion chromatography (SEC) or MALDI-TOF .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. SH-SY5Y) or buffer pH can alter receptor binding; use harmonized protocols .

- Control for Enantiomeric Purity : Chiral HPLC separates R/S isomers, which may exhibit divergent activity .

- Meta-Analysis : Cross-reference data with structurally validated analogs (e.g., piperazine-containing drugs) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.